molecular formula C17H13Cl2NO2 B8730342 4-(5-Chloro-2-(2-chlorophenyl)benzoxazol-7-yl)butan-2-one

4-(5-Chloro-2-(2-chlorophenyl)benzoxazol-7-yl)butan-2-one

Cat. No.: B8730342
M. Wt: 334.2 g/mol
InChI Key: QQCQDPOWWPHOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-(2-chlorophenyl)benzoxazol-7-yl)butan-2-one is a useful research compound. Its molecular formula is C17H13Cl2NO2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

4-[5-chloro-2-(2-chlorophenyl)-1,3-benzoxazol-7-yl]butan-2-one

InChI

InChI=1S/C17H13Cl2NO2/c1-10(21)6-7-11-8-12(18)9-15-16(11)22-17(20-15)13-4-2-3-5-14(13)19/h2-5,8-9H,6-7H2,1H3

InChI Key

QQCQDPOWWPHOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C2C(=CC(=C1)Cl)N=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.54 ml of Kiliani solution (30.2 mmol of 0) was added over 6 minutes to a solution of 8.80 g (26.2 mmol) of 5-chloro-2-(2-chlorophenyl)-7-(3-hydroxybutyl)-benzoxazole in 90 ml of acetone at −5° to 0° C. After 2.5 hours, 5 ml of methanol and 50 ml of water was added. The acetone was removed in vacuo, the solid suspended, collected, washed with 0.1 N sulfuric acid until colorless and water and dried to give 8.68 g of crude product, which was dissolved in 35 ml of dichloromethane and filtered through 260 g of silica gel. A first fraction of 100 mg was discarded then 5.94 g were recovered and crystallized from di-isopropyl ether to give 5.76 g (65.8%) of title compound, mp 109-10° C.
[Compound]
Name
Quantity
30.2 mmol
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
65.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.